molecular formula C7H7NO2 B2419742 6,7-dihydro-5H-benzo[d]isoxazol-4-one CAS No. 87287-41-0

6,7-dihydro-5H-benzo[d]isoxazol-4-one

Cat. No.: B2419742
CAS No.: 87287-41-0
M. Wt: 137.138
InChI Key: NCEXOPJPDKFRMS-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-benzo[d]isoxazol-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dihydro-5H-benzo[d]isoxazol-4-one can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to cyclohexane-1,3-diones . Another method includes the condensation of 2-acylcyclohexane-1,3-diones with hydroxylamine . These reactions typically occur under mild conditions and yield the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-benzo[d]isoxazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-benzo[d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters, preventing the reuptake of GABA and thereby increasing its availability in the synaptic cleft . This action can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions like epilepsy.

Comparison with Similar Compounds

6,7-Dihydro-5H-benzo[d]isoxazol-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6,7-dihydro-5H-1,2-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-2-1-3-7-5(6)4-8-10-7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXOPJPDKFRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NO2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007476
Record name 6,7-Dihydro-1,2-benzoxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87287-41-0
Record name 6,7-Dihydro-1,2-benzoxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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